molecular formula C38H25BrN4 B1489631 5-Monobromo-10,15,20-triphenylporphine CAS No. 67066-09-5

5-Monobromo-10,15,20-triphenylporphine

Cat. No. B1489631
CAS RN: 67066-09-5
M. Wt: 617.5 g/mol
InChI Key: SSDAPHKBPYAYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Monobromo-10,15,20-triphenylporphine is a synthetic porphyrin specialty chemical . It is a purple solid and is a useful starting material for the construction of functionalized porphyrins by transition metal-mediated cross-coupling .


Synthesis Analysis

The synthesis of 5-Monobromo-10,15,20-triphenylporphine involves bromination of synthetic porphyrin . It is a useful starting material for the construction of functionalized porphyrins by transition metal-mediated cross-coupling .


Molecular Structure Analysis

The molecular formula of 5-Monobromo-10,15,20-triphenylporphine is C38H25BrN4 . Its molecular weight is 617.54 g/mol .


Chemical Reactions Analysis

5-Monobromo-10,15,20-triphenylporphine is used in various chemical reactions. For instance, it is used in the preparation of silylmethyl-substituted porphyrins as a multipurpose synthon for the fabrication of porphyrin systems .


Physical And Chemical Properties Analysis

5-Monobromo-10,15,20-triphenylporphine is a purple solid . It has a molecular weight of 617.54 g/mol and a molecular formula of C38H25BrN4 . It is stable at room temperature .

Scientific Research Applications

Application in Drug Delivery Systems

  • Specific Scientific Field : Drug Delivery Systems
  • Summary of the Application : 5-Monobromo-10,15,20-triphenylporphine is used in the creation of polymer complexes with chitosan, a sugar that is typically used in the creation of drug delivery systems . These complexes are then used for the targeted delivery of non-water-soluble porphyrins .
  • Methods of Application or Experimental Procedures : The study focused on obtaining a polymer complex of 5-Monobromo-10,15,20-triphenylporphine with chitosan. The polymer complexes were characterized spectrally and calorimetrically . The existence of a substituent capable of forming hydrogenic complexes with proteins and other biopolymers in porphyrins provides an effective immobilization of a photosensitizer . Binding with porphyrins was found to result in twisting the chitosan globule and encapsulation of porphyrins . Coating of polymer complex with bovine serum albumin promotes neutralization of zeta potential and formation of 180-nm capsules .
  • Summary of the Results or Outcomes : As a result of the study, a new universal strategy of water insoluble preparation encapsulation in biopolymers for targeted delivery of drugs and their further release was suggested .

Application in Synthetic Porphyrin Production

  • Specific Scientific Field : Synthetic Chemistry
  • Summary of the Application : 5-Monobromo-10,15,20-triphenylporphine is used as a brominated synthetic porphyrin . Synthetic porphyrins are often used in research and have potential applications in a variety of fields, including medicine, materials science, and chemistry .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use of 5-Monobromo-10,15,20-triphenylporphine are not detailed in the source .
  • Summary of the Results or Outcomes : The outcomes of this application are not specified in the source .

Application in Photocatalysis

  • Specific Scientific Field : Photocatalysis
  • Summary of the Application : A study investigated the self-assembly of a similar compound, 5,10,15,20-tetra (3,4,5-trimethoxyphenyl)porphyrin, in a mixture of tetrahydrofuran (THF) and H2O and the photocatalytic activity of the resulting self-assembled aggregates toward the degradation of organic compounds . This suggests that 5-Monobromo-10,15,20-triphenylporphine could potentially be used in a similar manner.
  • Summary of the Results or Outcomes : These structures exhibited a significant difference in photocatalytic ability for the degradation of dye (rohdamine B, RhB and methylene blue, MB). The rate constants of RhB degradation were 4.35 × 10 −4 min −1, 1.13 × 10 −3 min −1, 2.63 × 10 −3 min −1, and 3.52 × 10 −3 min −1 for the porphyrin monomer in THF and its aggregate states obtained by mixing 70%, 80%, and 90% water in THF, respectively .

Application in Synthetic Porphyrin Production

  • Specific Scientific Field : Synthetic Chemistry
  • Summary of the Application : 5-Monobromo-10,15,20-triphenylporphine is used as a brominated synthetic porphyrin . Synthetic porphyrins are often used in research and have potential applications in a variety of fields, including medicine, materials science, and chemistry .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use of 5-Monobromo-10,15,20-triphenylporphine are not detailed in the source .
  • Summary of the Results or Outcomes : The outcomes of this application are not specified in the source .

Application in Photocatalysis

  • Specific Scientific Field : Photocatalysis
  • Summary of the Application : A study investigated the self-assembly of a similar compound, 5,10,15,20-tetra (3,4,5-trimethoxyphenyl)porphyrin, in a mixture of tetrahydrofuran (THF) and H2O and the photocatalytic activity of the resulting self-assembled aggregates toward the degradation of organic compounds . This suggests that 5-Monobromo-10,15,20-triphenylporphine could potentially be used in a similar manner.
  • Summary of the Results or Outcomes : These structures exhibited a significant difference in photocatalytic ability for the degradation of dye (rohdamine B, RhB and methylene blue, MB). The rate constants of RhB degradation were 4.35 × 10 −4 min −1, 1.13 × 10 −3 min −1, 2.63 × 10 −3 min −1, and 3.52 × 10 −3 min −1 for the porphyrin monomer in THF and its aggregate states obtained by mixing 70%, 80%, and 90% water in THF, respectively .

properties

IUPAC Name

5-bromo-10,15,20-triphenyl-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40,43H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDAPHKBPYAYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H25BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Monobromo-10,15,20-triphenylporphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.